molecular formula C18H17F2NO B1325694 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-88-2

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325694
M. Wt: 301.3 g/mol
InChI Key: VUJFQCQPVIYONV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DFPB consists of a benzophenone core with a pyrrolidinomethyl group at the 3’ position and two fluorine atoms at the 3 and 4 positions .


Physical And Chemical Properties Analysis

DFPB has a molecular weight of 301.33 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.

Scientific Research Applications

Oxidation and Degradation Studies

  • Oxidation of Benzophenone-3 in Aqueous Solution : Research indicates that Benzophenone-3, a related compound to 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone, is used in a variety of personal care products and plastics for UV light resistance. Studies have explored its chemical oxidation process, including factors like pH, oxidant dose, temperature, and coexisting water constituents, and found effective degradation methods for this compound (Cao et al., 2021).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of Benzophenone-3 has been investigated using titanium dioxide in aqueous solutions. These studies are significant for understanding the environmental impact and potential removal methods of benzophenone derivatives from water (Zúñiga-Benítez et al., 2016).

  • Sonochemical Degradation : Ultrasound irradiation has been explored as a method for degrading Benzophenone-3 in aqueous solutions. This research provides insights into advanced oxidation technologies for the removal of persistent organic pollutants like benzophenones (Zúñiga-Benítez et al., 2015).

Photoreactivity and Biochemical Applications

  • Photochemical Properties : The photochemical properties of benzophenone photophores, which include compounds like 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone, have been studied for their applications in biological chemistry, bioorganic chemistry, and material science. These compounds can form covalent bonds upon light exposure, offering potential for site-directed modification of biopolymers and surface grafting (Dormán et al., 2016).

  • Photocatalytic Activity in Water Treatment : The synthesis and photocatalytic activity of different photocatalysts like PbO/TiO2 and Sb2O3/TiO2 have been studied for the degradation of Benzophenone-3 in water. This research is critical in addressing the removal of organic UV filters from water sources and understanding their impact on aquatic environments (Wang et al., 2019).

  • Chemical Reaction Mechanisms : Theoretical studies on the oxidation mechanism and kinetics of Benzophenone-3 degradation initiated by hydroxyl radicals provide valuable insights into its removal and transformation in the environment, which can be relevant for similar compounds like 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone (Peng et al., 2016).

Safety And Hazards

Safety precautions for handling DFPB include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJFQCQPVIYONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643223
Record name (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-88-2
Record name Methanone, (3,4-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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